2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane
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Overview
Description
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms The presence of the 4-chlorophenyl group and the methyl group attached to the oxazinane ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with an amine and an alcohol under acidic conditions to form the oxazinane ring. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-3-methyl-1,3-thiazolidine: Similar structure but contains sulfur instead of oxygen.
2-(4-Chlorophenyl)-3-methyl-1,3-dioxane: Contains two oxygen atoms in the ring.
2-(4-Chlorophenyl)-3-methyl-1,3-diazane: Contains two nitrogen atoms in the ring.
Uniqueness
2-(4-Chlorophenyl)-3-methyl-1,3-oxazinane is unique due to the presence of both nitrogen and oxygen in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
138609-41-3 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,3-oxazinane |
InChI |
InChI=1S/C11H14ClNO/c1-13-7-2-8-14-11(13)9-3-5-10(12)6-4-9/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
HWYOVSHSAJQPSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCOC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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